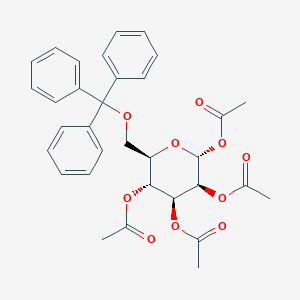

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose

Description

1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose is a protected carbohydrate derivative extensively used in glycochemistry for synthesizing oligosaccharides and glycosylated molecules. The compound features acetyl groups at positions 1, 2, 3, and 4, and a trityl (triphenylmethyl) group at position 5. This strategic protection allows selective deprotection during glycosylation reactions, enabling controlled synthesis of complex glycans .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJGUFOLNHYRQE-KQLGDFJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective 6-O-Tritylation

- Reagents and Conditions : D-mannose is reacted with trityl chloride in anhydrous pyridine under a nitrogen atmosphere. The reaction mixture is heated to 50 °C and stirred for approximately 3 hours to ensure complete tritylation at the primary C-6 hydroxyl group.

- Mechanism : The bulky trityl chloride selectively reacts with the less hindered primary hydroxyl at C-6 over the secondary hydroxyls.

- Outcome : Formation of 6-O-triphenylmethyl-D-mannopyranose intermediate.

Peracetylation of Secondary Hydroxyls

- Reagents and Conditions : After cooling the reaction mixture to room temperature and placing it in an ice bath, acetic anhydride is added dropwise over 30 minutes. The mixture is then stirred at room temperature for 18 hours.

- Purpose : This step acetylates the free secondary hydroxyl groups at C-1, C-2, C-3, and C-4.

- Workup : The reaction mixture is poured onto ice and stirred vigorously for 1.5 hours to precipitate the product and remove pyridine by water exchange. The solid is filtered, washed with ice-cold water, dried under vacuum, and recrystallized from hot ethanol.

- Product : 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose is obtained as a white solid.

Anomeric Configuration

- The product is predominantly the β-anomer, as confirmed by nuclear magnetic resonance (NMR) techniques including NOESY experiments and characteristic coupling constants (e.g., $$^{1}J_{H-C}$$ around 159.4 Hz).

- Literature reports some discrepancies in anomer assignment, but detailed NMR analysis supports the β-anomer predominance under these conditions.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Scale (g) | Yield (%) | Notes |

|---|---|---|---|---|

| 6-O-Tritylation | Trityl chloride, pyridine, 50 °C, 3 h | 25.8 | — | Selective protection at C-6 |

| Peracetylation | Acetic anhydride, ice bath addition, RT, 18 h | — | — | Acetylation of C-1,2,3,4 OH groups |

| Isolation and Purification | Ice precipitation, filtration, recrystallization | — | 46 | White solid, β-anomer confirmed |

Data adapted from a 40-g scale synthesis reported in peer-reviewed literature.

Detailed Research Findings

- Selectivity : The trityl group is highly selective for the primary hydroxyl at C-6, leaving the secondary hydroxyl groups free for acetylation without protection.

- Reaction Efficiency : The one-pot tritylation followed by peracetylation yields the protected sugar in moderate yields (~46%) after recrystallization.

- Purity and Characterization : The product is characterized by $$^{1}H$$-NMR, $$^{13}C$$-NMR, mass spectrometry, and IR spectroscopy. NMR data confirm the acetylation pattern and the anomeric configuration.

- Scalability : The procedure has been successfully scaled up to tens of grams with reproducible yields, indicating practical applicability for research and industrial purposes.

Comparative Notes on Related Preparations

- Alternative methods involving different protecting groups or order of protection steps exist but often require chromatographic purification or yield mixtures of anomers.

- The trityl protection strategy combined with peracetylation is advantageous due to operational simplicity and avoidance of chromatography.

- Removal of the trityl group can be achieved under acidic conditions if further derivatization is needed.

Summary Table of Key Reaction Parameters

| Parameter | Details |

|---|---|

| Starting Material | D-mannose |

| Primary Protection | Trityl chloride (C6-OH selective) |

| Solvent | Anhydrous pyridine |

| Temperature | 50 °C for tritylation; RT for acetylation |

| Acetylating Agent | Acetic anhydride |

| Reaction Time | 3 h (tritylation), 18 h (acetylation) |

| Workup | Ice precipitation, filtration, recrystallization |

| Yield | ~46% after recrystallization |

| Product | 1,2,3,4-tetra-O-acetyl-6-O-trityl-β-D-mannopyranose |

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose can undergo various chemical reactions, including:

Deacetylation: Removal of acetyl groups under basic conditions to yield the corresponding hydroxyl derivatives.

Substitution Reactions: The trityl group can be replaced by other protecting groups or functional groups under acidic conditions.

Common Reagents and Conditions:

Deacetylation: Sodium methoxide in methanol is commonly used.

Substitution: Trifluoroacetic acid can be used to remove the trityl group.

Major Products:

Deacetylation: Produces 6-O-trityl-D-mannopyranose.

Substitution: Depending on the reagent, various substituted mannopyranose derivatives can be obtained.

Scientific Research Applications

Chemical Synthesis

Intermediate in Glycosylation Reactions:

This compound serves as a crucial intermediate in glycosylation reactions, which are fundamental for constructing oligosaccharides and polysaccharides. The trityl group protects the hydroxyl group at the 6-position, allowing for selective coupling with other glycosyl donors or acceptors. This selectivity is essential for synthesizing complex carbohydrate structures with defined linkages.

Synthesis of Oligosaccharides:

1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose is utilized in the synthesis of various oligosaccharides. For example, it has been used to synthesize 6-O-α-D-mannopyranosyl-α-D-mannopyranose octaacetate through a selective coupling process that exploits its protective groups .

Biological Research

Study of Carbohydrate-Protein Interactions:

In biological research, this compound is instrumental in studying carbohydrate-protein interactions. Understanding these interactions is vital for elucidating biological processes such as cell signaling and recognition mechanisms.

Development of Glycomimetics:

The compound is also explored in the development of glycomimetics—synthetic molecules designed to mimic natural carbohydrates. These compounds can serve as potential therapeutics or diagnostic agents by interfering with carbohydrate-mediated biological processes.

Industrial Applications

Production of Specialty Chemicals:

In the chemical industry, 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose is employed as a building block for producing specialty chemicals. Its ability to undergo various chemical transformations allows it to be adapted for different synthetic pathways leading to valuable industrial products.

Case Studies

-

Synthesis of Complex Oligosaccharides:

A study demonstrated the use of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose in synthesizing a specific oligosaccharide that plays a role in bacterial adhesion. The selective protection and subsequent deprotection steps were critical for achieving the desired product yield and purity. -

Glycomimetic Development:

Research highlighted how derivatives of this compound were synthesized to create glycomimetics that inhibit viral infections by blocking viral receptors on host cells. This application underscores its importance in medicinal chemistry and therapeutic development.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose primarily involves its role as a protected sugar derivative. The acetyl and trityl groups protect the hydroxyl functionalities during chemical reactions, allowing for selective deprotection and functionalization at specific positions. This enables the synthesis of complex carbohydrate structures with high precision .

Comparison with Similar Compounds

1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose (CAS 78561-22-5)

- Protecting Groups : Benzyl (positions 1–4) and trityl (position 6).

- Key Differences: Benzyl groups are stable under acidic conditions but require hydrogenolysis (H₂/Pd) or Birch reduction for removal. Compared to acetyl groups, benzyl protection offers greater stability but limits solubility in polar solvents. Molecular weight is higher (~755.02 g/mol) due to bulky benzyl substituents, impacting reaction kinetics and purification .

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose (CAS 22860-22-6)

- Protecting Groups : Acetyl at positions 2, 3, 4, and 6.

- Key Differences: The hydroxyl group at position 1 is unprotected, making this compound reactive at the anomeric center. Lacks the trityl group, leaving position 6 susceptible to undesired reactions. Molecular formula: C₁₃H₁₈O₉ (MW 318.3), simpler than the target compound .

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (CAS 18968-05-3)

- Protecting Groups : Acetyl at positions 1, 3, 4, and 6.

- Key Differences: β-anomeric configuration alters stereochemical reactivity in glycosidic bond formation. Position 2 is unprotected, enabling regioselective modifications. Molecular weight: 348.30 g/mol, slightly higher due to β-configuration .

1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose (CAS 56994-11-7)

- Protecting Groups : Benzoyl at positions 1, 2, 3, and 6.

- Key Differences :

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose (CAS 65827-57-8)

- Protecting Groups : Acetyl (positions 1, 2, 6) and benzyl (positions 3, 4).

- Key Differences: Mixed protection allows stepwise deprotection: benzyl groups require hydrogenolysis, while acetyl groups are removed under mild basic conditions. Molecular weight: 486.51 g/mol, offering intermediate solubility properties .

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose (CAS 80779-87-9)

- Protecting Groups : Benzyl (position 2) and acetyl (positions 1, 3, 4, 6).

- Key Differences :

- The benzyl group at position 2 directs glycosylation to other positions, enhancing regioselectivity.

- Molecular formula: C₂₁H₂₆O₁₀ (MW 438.43), balancing steric bulk and reactivity .

Biological Activity

1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose is a chemically modified form of mannose, a simple sugar integral to various polysaccharides. This compound features acetyl groups at the 1, 2, 3, and 4 positions and a trityl group at the 6 position of the mannopyranose ring. These modifications enhance its utility in organic synthesis, particularly in creating complex carbohydrate structures and facilitating glycosylation reactions.

- Molecular Formula : C33H34O10

- Molecular Weight : 590.622 g/mol

- CAS Number : 72691-30-6

Synthesis

The synthesis typically involves two main steps:

- Tritylation : The mannose is protected at the 6-position using trityl chloride in the presence of a base such as pyridine.

- Acetylation : The hydroxyl groups at the 1, 2, 3, and 4 positions are acetylated with acetic anhydride and a catalyst like pyridine .

Anticancer Properties

Recent studies have explored the biological activity of derivatives of mannose, including 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose. Research indicates that glycoconjugates derived from this compound exhibit significant pro-apoptotic activity against various cancer cell lines. For instance:

- Cell Lines Tested : HCT-116 (colon cancer) and MCF-7 (breast cancer).

- Results : Certain derivatives induced apoptosis in up to 87% of HCT-116 cells and 70% in MCF-7 cells after 24 hours of incubation. In contrast, these compounds showed lower toxicity towards healthy NHDF-Neo cells .

The mechanism by which these compounds exert their effects appears to involve:

- Induction of apoptosis through mitochondrial pathways.

- Selective targeting of cancer cells while sparing normal cells, suggesting a potential therapeutic window for treatment .

Comparative Studies

A comparative analysis with other mannose derivatives indicates that the presence of both acetyl and trityl protecting groups enhances selectivity during synthesis and biological application. For example:

| Compound | Structure | Yield | Biological Activity |

|---|---|---|---|

| 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose | C33H34O10 | High | Significant pro-apoptotic effects |

| 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose | C24H34O10 | Moderate | Lower anticancer activity |

| Mannuronic Acid Derivatives | Varies | Low to Moderate | Variable efficacy depending on structure |

Case Study 1: Glycoconjugate Synthesis

In a study focusing on the synthesis of glycoconjugates from tritylated mannose derivatives:

- The researchers synthesized various glycosides using the C-6 position for selective substitution.

- These glycoconjugates demonstrated enhanced biological activity compared to their non-tritylated counterparts .

Case Study 2: Apoptosis Induction

A separate investigation into the apoptotic effects of derivatives found that:

Q & A

What are the most efficient synthetic routes for preparing 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose, and how do reaction conditions influence regioselectivity?

Level : Basic

Answer :

The synthesis typically involves sequential protection of hydroxyl groups on D-mannose. The 6-hydroxyl is first tritylated using trityl chloride in pyridine to block the primary position, followed by acetylation of the remaining hydroxyls (1,2,3,4-positions) with acetic anhydride and a catalyst like DMAP . Key factors include:

- Temperature : Acetylation at 0–25°C minimizes side reactions.

- Solvent : Pyridine or acetonitrile ensures solubility and stabilizes intermediates .

- Reagent stoichiometry : Excess trityl chloride (1.2–1.5 eq) ensures complete 6-O-tritylation.

Chromatographic purification (silica gel, hexane/EtOAc gradients) is critical to isolate the product .

How can researchers optimize purification methods for this compound to minimize acetyl group migration?

Level : Basic

Answer :

Acetyl migration during purification is mitigated by:

- Low-temperature chromatography : Conduct silica gel column chromatography at 4–10°C to reduce kinetic energy-driven migration.

- Acidic additives : Adding 0.1% acetic acid to the mobile phase stabilizes acetyl groups .

- Rapid elution : Using higher polarity solvent gradients (e.g., 20–40% EtOAc in hexane) shortens exposure to silica’s mildly acidic surface .

What advanced techniques validate the stereochemical integrity of the α-anomeric configuration in this compound?

Level : Advanced

Answer :

The α-configuration is confirmed via:

- NMR spectroscopy : H NMR shows a characteristic anomeric proton doublet at δ 5.2–5.4 ppm with = 1.5–2.5 Hz, typical for α-linkages. C NMR reveals an anomeric carbon at δ 95–100 ppm .

- X-ray crystallography : Resolves the axial orientation of the anomeric trityl group .

- Computational modeling : DFT calculations predict NOE correlations between H1 and H3/H5, corroborating experimental data .

How can regioselective deprotection of trityl or acetyl groups be achieved for downstream functionalization?

Level : Advanced

Answer :

- Trityl removal : Use mild acids (e.g., 80% acetic acid at 40°C) to hydrolyze the 6-O-trityl group without affecting acetyl protections .

- Acetyl deprotection : Selective cleavage of 1-O-acetyl can be achieved with hydrazine acetate in methanol (0°C, 1 h), while preserving other esters .

- Monitoring : TLC (hexane/EtOAc 3:1) tracks deprotection progress; mass spectrometry confirms intermediate masses .

How should researchers address contradictory spectroscopic data (e.g., unexpected 13^{13}13C shifts) for this compound?

Level : Advanced

Answer :

Contradictions often arise from:

- Solvent effects : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to identify hydrogen bonding artifacts .

- Impurity interference : Use HSQC and HMBC to distinguish signals from co-eluting byproducts .

- Dynamic effects : Variable-temperature NMR (25–60°C) detects conformational exchange broadening signals .

Cross-validation with computational chemical shifts (e.g., ACD/Labs or Gaussian) resolves ambiguities .

What methodologies enable efficient scale-up of this compound for multi-gram syntheses?

Level : Advanced

Answer :

- Flow chemistry : Continuous tritylation-acetylation reactors reduce reaction times and improve yield consistency .

- Crystallization optimization : Recrystallization from toluene/hexane (1:3) enhances purity >99% at 10–20 g scale .

- Process analytical technology (PAT) : In-line FTIR monitors acetylation progress, minimizing offline sampling .

How can researchers design experiments to study the hydrolytic stability of the trityl group under varying pH conditions?

Level : Advanced

Answer :

- pH-rate profiling : Conduct kinetic studies in buffered solutions (pH 1–7) at 25–60°C, sampling aliquots for HPLC analysis .

- Activation energy calculation : Use Arrhenius plots (ln(k) vs. 1/T) to determine for trityl hydrolysis .

- Computational modeling : MD simulations predict protonation states of the trityl ether under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.